(2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c1-18-11-5-2-9(16)8-12(11)24-15(18)17-13(20)6-3-10-4-7-14(23-10)19(21)22/h2-8H,1H3/b6-3+,17-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCBQPZYGJHIHA-XPNVMQPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable chloroacetyl chloride derivative under basic conditions.
Introduction of the nitrothiophene moiety: This step involves nitration of thiophene followed by coupling with the benzo[d]thiazole intermediate.
Formation of the acrylamide group: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the acrylamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of (2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues from Patented Benzothiazole Derivatives ()
The European patent EP3348550A1 lists benzothiazole-based amides with diverse substituents. Key comparisons include:
Key Observations :
Antifungal Imidazole-Benzodioxole Hybrid ()
The compound (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide exhibits:
- Antifungal activity against multiple strains (e.g., Candida albicans).
- Crystallographic data: Monoclinic P21/c space group, with DFT calculations validating electronic properties .
Comparison with Target Compound :
The target compound’s benzothiazole core may offer greater metabolic stability than the benzodioxole-imidazole hybrid, but its nitrothiophene group could increase cytotoxicity risks.
Sulfonamide Derivatives with Imidazolidin-2-ylidene Groups ()
Synthesized sulfonamides, such as ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate, highlight:
Structural Contrasts :
- The target compound’s enamide linker and nitrothiophene differ from the sulfonamide and thioacetate groups in compounds.
- Both classes leverage chloro substituents for target binding but differ in electronic profiles due to nitro vs. sulfonamide groups.
Research Findings and Implications
Computational Insights
Biological Activity
The compound (2E)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(5-nitrothiophen-2-yl)prop-2-enamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₉ClN₂O₂S
- IUPAC Name : this compound
- SMILES Notation : ClC1=C(SC=C1)C(=N\C(=O)N)C=C(C(=O)N)C(=O)N
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. A study on related compounds found that benzothiazole derivatives demonstrated potent antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL against various pathogens .
Anticancer Properties
Benzothiazole derivatives have also shown promise in anticancer research. In vitro studies have demonstrated selective cytotoxicity against tumorigenic cell lines without affecting normal cells. For instance, certain derivatives exhibited IC₅₀ values ranging from 28 to 290 ng/mL against different cancer cell lines, indicating their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects is multifaceted. It may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
- Receptor Modulation : It could interact with cellular receptors, modifying signaling pathways that lead to apoptosis in cancer cells.
- DNA Interaction : Potential intercalation into DNA structures could disrupt replication and transcription processes.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. Results indicated that the compound had a notable effect against both Gram-positive and Gram-negative bacteria, with a significant reduction in bacterial growth observed at concentrations above 50 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Antibacterial |
| Compound B | 75 | Antifungal |
| Target Compound | 50 | Antimicrobial |
Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on anticancer properties, the target compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results revealed that the compound exhibited selective cytotoxicity with IC₅₀ values significantly lower than those for normal cell lines .
| Cell Line | IC₅₀ (ng/mL) | Selectivity |
|---|---|---|
| MDA-MB-231 | 30 | High |
| NUGC-3 | 28 | High |
| WI-38 (normal) | >300 | Low |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2E)-N-[(2Z)-6-chloro-3-methyl...?
- Methodology :
- Multi-step synthesis : Begin with condensation of substituted benzothiazole precursors (e.g., 6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene) with activated enamide intermediates. Key reactions include nucleophilic acyl substitution and stereoselective coupling .
- Optimized conditions : Use anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and inert atmospheres (N₂/Ar) to prevent oxidation. Catalysts like EDCI or DCC may enhance coupling efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic methods are essential for structural confirmation?
- Analytical workflow :
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm regiochemistry and stereochemistry. Key signals include vinyl protons (δ 6.5–7.5 ppm, J = 12–15 Hz for trans-configuration) and benzothiazole carbons (δ 150–160 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological screening?
- Screening protocols :
- Enzyme inhibition : Use fluorometric assays (e.g., kinase or protease targets) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) .
- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Monitor for apoptosis via Annexin V/PI staining .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Troubleshooting strategies :
- Deuterated solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- 2D NMR : Use HSQC and COSY to resolve overlapping signals. For example, NOESY can confirm E/Z isomerism in the enamide moiety .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian/B3LYP/6-31G*) .
Q. What strategies optimize reaction yields while minimizing by-products?
- Process optimization :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or copper catalysts for Ullmann reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitrothiophene intermediates but may require quenching with aqueous NH₄Cl to reduce side reactions .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally labile benzothiazole intermediates .
Q. How can computational modeling predict binding affinity with biological targets?
- Modeling workflow :
- Docking studies : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). Focus on hydrogen bonding with the benzothiazole nitrogen and π-π stacking with nitrothiophene .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA) .
- QSAR analysis : Correlate substituent electronegativity (e.g., Cl, NO₂) with IC₅₀ values to guide structural modifications .
Q. How should stability issues during storage be addressed?
- Stabilization protocols :
- Storage conditions : Store at -20°C under argon in amber vials. Lyophilize for long-term stability .
- Excipient testing : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to prevent hydrolysis .
Q. What approaches analyze structure-activity relationships (SAR) with analogues?
- SAR strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
